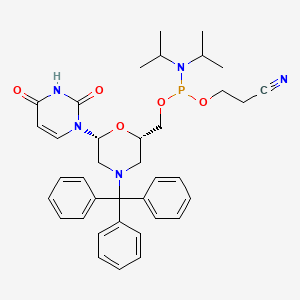![molecular formula C7H6Br2N4 B13723733 2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)
2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with amino, dibromo, and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production to ensure efficiency and sustainability.
化学反応の分析
Types of Reactions
2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dibromo substituents can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For instance, substitution reactions with amines can yield amino derivatives, while condensation reactions with aldehydes can produce imine derivatives.
科学的研究の応用
2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the development of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Material Sciences: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the effects of triazolopyridine derivatives on cellular processes and signaling pathways.
作用機序
The mechanism of action of 2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . The compound binds to the receptor, altering its conformation and inhibiting its activity, which can modulate immune functions.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure but differ in their substituents and biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring fused to the triazole ring and exhibit different pharmacological properties.
Uniqueness
2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of dibromo and amino groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science research.
特性
分子式 |
C7H6Br2N4 |
|---|---|
分子量 |
305.96 g/mol |
IUPAC名 |
6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6Br2N4/c1-3-4(8)2-13-6(5(3)9)11-7(10)12-13/h2H,1H3,(H2,10,12) |
InChIキー |
IQQCZNXZGDWSSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC(=NN2C=C1Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)

![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)

![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)







![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
